molecular formula C7H3F3O B1297852 2,4,6-Trifluorobenzaldehyde CAS No. 58551-83-0

2,4,6-Trifluorobenzaldehyde

Cat. No. B1297852
CAS RN: 58551-83-0
M. Wt: 160.09 g/mol
InChI Key: KPJIEPBITZLHPQ-UHFFFAOYSA-N
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Description

2,4,6-Trifluorobenzaldehyde is a chemical compound characterized by the presence of three fluorine atoms attached to a benzene ring at the 2, 4, and 6 positions, with an aldehyde functional group at the 1 position. This structure is a derivative of benzaldehyde with the substitution of hydrogen atoms by fluorine atoms, which can significantly alter the chemical and physical properties of the molecule.

Synthesis Analysis

The synthesis of compounds related to 2,4,6-trifluorobenzaldehyde involves various strategies. For instance, the synthesis of (2,4,6-Tri-t-butyl)thiobenzaldehyde, a compound with bulky t-butyl groups and a sulfur-containing thioaldehyde group, was achieved through the reaction of 2,4,6-tri-t-butylphenyllithium with O-ethyl thioformate or by reacting 2,4,6-tri-t-butylbenzaldehyde hydrazone with disulfur dichloride . Another related compound, 4-aryloxy-2,3,5,6-tetrafluorobenzaldehydes, was synthesized from pentafluorobenzaldehyde and phenols via nucleophilic substitution in the presence of inorganic fluorides .

Molecular Structure Analysis

The molecular structure of related compounds shows interesting features. For example, the X-ray crystallographic analysis of (2,4,6-Tri-t-butyl)thiobenzaldehyde revealed that the thioformyl group is almost perpendicular to the aromatic ring . In the case of 2,4,6-trihydroxybenzaldehyde, a compound with hydroxyl groups instead of fluorine, DFT calculations identified the most stable conformer and provided insights into the molecular structure and vibrational frequencies .

Chemical Reactions Analysis

The reactivity of these compounds varies depending on their substituents. (2,4,6-Tri-t-butyl)thiobenzaldehyde undergoes reactions with radicals and organometallic reagents to afford various products, including carbophilic and thiophilic addition products . The transformation of pentafluorobenzaldehyde into 4-aryloxy-2,3,5,6-tetrafluorobenzaldehydes demonstrates the diversity tolerance of the methodology, allowing for the introduction of various substituents .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are influenced by their substituents. The presence of fluorine atoms, for example, can increase the compound's stability and alter its reactivity due to the electronegativity of fluorine. The bulky t-butyl groups in (2,4,6-Tri-t-butyl)thiobenzaldehyde contribute to its thermal stability, with decomposition only occurring around 200°C . The vibrational spectral analysis of 2,4,6-trihydroxybenzaldehyde provided detailed information on its bond lengths, bond angles, and the influence of hydrogen bonding on its structure .

Scientific Research Applications

Vibrational Spectral Analysis

2,4,6-Trifluorobenzaldehyde, similar to its derivative 2,4,6-trihydroxybenzaldehyde (THB), can be subject to vibrational spectral analysis. A study on THB involved recording Fourier transform infrared and Raman spectra, alongside Density Functional Theory (DFT) calculations. This method helps in understanding the molecular structure and vibrational frequencies, which could be applied to 2,4,6-Trifluorobenzaldehyde (Balachandran, Karpagam, & Lakshmi, 2012).

Synthesis of Secondary Amides

2,4,6-Trifluorobenzaldehyde may be used in the synthesis of secondary amides, similar to how other benzaldehyde derivatives like 4-hydroxybenzaldehyde are used in solid-phase organic synthesis. This synthesis involves reductive amination and can lead to various compounds like ureas and sulfonamides (Swayze, 1997).

Safety And Hazards

2,4,6-Trifluorobenzaldehyde is considered hazardous. It may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

2,4,6-trifluorobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3F3O/c8-4-1-6(9)5(3-11)7(10)2-4/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPJIEPBITZLHPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)C=O)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20334753
Record name 2,4,6-Trifluorobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20334753
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4,6-Trifluorobenzaldehyde

CAS RN

58551-83-0
Record name 2,4,6-Trifluorobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20334753
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4,6-Trifluorobenzaldehyde
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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